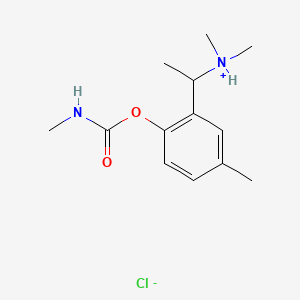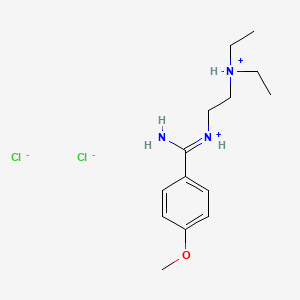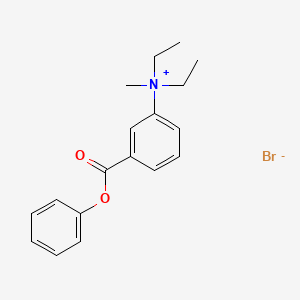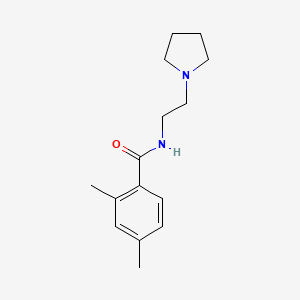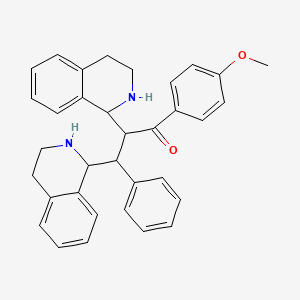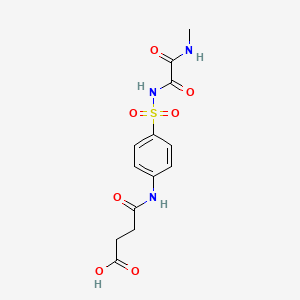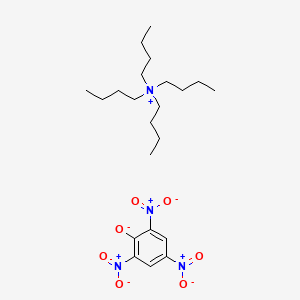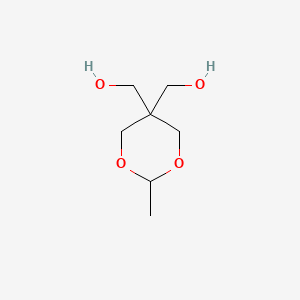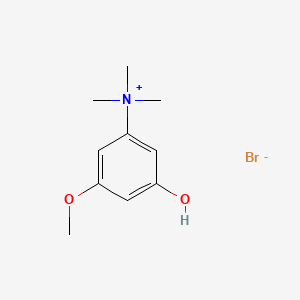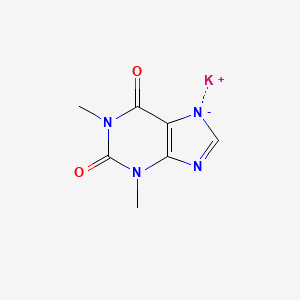
potassium 1,3-dimethyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is a chemical compound with the molecular formula C7H8N4O2K. It is a derivative of xanthine and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, typically involves the reaction of theobromine with potassium hydroxide. Theobromine is first dissolved in ethanol, and then potassium hydroxide is added to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the potassium salt of theobromine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various xanthine derivatives.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role as a bronchodilator and diuretic.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This mechanism is similar to that of other xanthine derivatives, such as caffeine and theophylline. The increased cyclic AMP levels result in various physiological effects, including bronchodilation and diuresis .
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: A naturally occurring xanthine derivative found in cocoa beans.
Theophylline: Another xanthine derivative used as a bronchodilator.
Uniqueness
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is unique due to its specific potassium salt form, which can influence its solubility and bioavailability compared to other xanthine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
57533-87-6 |
|---|---|
Fórmula molecular |
C7H7KN4O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
potassium;1,3-dimethylpurin-7-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.K/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
Clave InChI |
WEKMRFVKZNZBAH-UHFFFAOYSA-M |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)


